Methylthio Substituent Preserves Anticancer Activity While Modulating Metabolic Susceptibility Relative to Methoxy Analogs
In a series of oxazole‑containing sulindac analogs, the 4‑methylthiophenyl substituent provided optimal anticancer activity across colon, prostate, and breast cancer cell lines. Replacement of the 4‑methylthiophenyl group with a methoxy‑substituted phenyl ring reduced metabolic vulnerability but also lowered anticancer potency; the trimethoxybenzylidine amide derivatives were approximately twofold more active than the corresponding 4‑thiomethylbenzylidine amide derivatives [REFS‑1].
| Evidence Dimension | Anticancer activity (cell proliferation) and metabolic susceptibility |
|---|---|
| Target Compound Data | 4-Methylthiophenyl-substituted oxazole amide: EC₅₀ > 7.57 µM against BJ fibroblast cells; optimal activity against HT29, PC3, MDA‑MB‑231 cancer lines (exact IC₅₀ not individually reported). |
| Comparator Or Baseline | 3,4,5-Trimethoxybenzylidine oxazole amide analog: EC₅₀ > 22.73 µM against BJ fibroblast cells; approximately 2‑fold more active against HT29, PC3, MDA‑MB‑231 cancer lines. |
| Quantified Difference | Trimethoxy analog ≈ 2‑fold more potent in cancer cell assays; methylthio analog retains greater metabolic susceptibility (i.e., lower metabolic stability). |
| Conditions | Sulindac scaffold; HT29 (colon), PC3 (prostate), MDA‑MB‑231 (breast) cancer cell lines; BJ normal fibroblast cytotoxicity counter‑screen. |
Why This Matters
For programs balancing target potency with ADME properties, the methylthio group offers a distinct trade‑off profile relative to methoxy, directly informing candidate selection in sulindac‑inspired oxazole libraries.
- [1] Mathew, B., Hobrath, J. V., Connelly, M. C., Guy, R. K., & Reynolds, R. C. (2018). Oxazole and Thiazole Analogs of Sulindac for Cancer Prevention. Future Medicinal Chemistry, 10(6), 743‑753. View Source
